
(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid
Overview
Description
(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a fluorinated arylboronic acid derivative featuring a hydroxymethyl (-CH$_2$OH) substituent at the 2-position and a fluorine atom at the 4-position of the phenyl ring. This compound combines the reactivity of the boronic acid group with the electronic and steric effects of fluorine and hydroxymethyl substituents.
Key structural features:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride (NaBH4).
Borylation: The resulting 4-fluoro-2-(hydroxymethyl)benzyl alcohol undergoes borylation using a boron reagent like bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).
The reaction conditions typically involve:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Room temperature to 80°C.
Catalyst: Palladium(II) acetate (Pd(OAc)2) or a similar palladium catalyst.
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF), temperature (50-100°C).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvent (e.g., water, acetone), temperature (room temperature to reflux).
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., ethanol, DMF), temperature (room temperature to 80°C).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 4-Fluoro-2-carboxyphenylboronic acid.
Substitution: Substituted phenylboronic acids with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the construction of biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to create boron-containing biomolecules that can interact with biological systems. It is also employed in the development of boron-based drugs and diagnostic agents.
Medicine
In medicine, this compound is explored for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism by which (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid exerts its effects involves the formation of stable boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Solubility and Bioactivity
(a) Hydroxymethyl vs. Bulky Aromatic Groups
- Example : 6-Hydroxynaphthalen-2-yl boronic acid (IC${50}$ = 0.1969 µM) and phenanthren-9-yl boronic acid (IC${50}$ = 0.2251 µM) exhibit potent antiproliferative activity but suffer from precipitation in aqueous media due to low solubility .
- Comparison : The hydroxymethyl group in (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid likely improves water solubility compared to naphthyl or phenanthrenyl analogs, enabling more reliable in vitro testing .
(b) Fluorine vs. Trifluoromethyl Substitutents
- Example : 4-Fluoro-2-(trifluoromethyl)phenylboronic acid (CAS: 182344-16-7) has a trifluoromethyl group, which increases lipophilicity and may enhance membrane permeability but reduces aqueous solubility .
(a) Antiproliferative and Tubulin Inhibition
- Example : Boronic acid-containing cis-stilbenes (e.g., 13c ) inhibit tubulin polymerization (IC${50}$ = 21–22 µM) and show potent cytotoxicity (IC${50}$ = 0.48–2.1 µM) .
- Comparison: The hydroxymethyl group in the target compound may mimic the hydroxyl group in combretastatin analogs, facilitating interactions with tubulin. Fluorine’s electron-withdrawing effect could enhance binding affinity compared to non-fluorinated analogs .
(b) Antimicrobial Activity
- Example : 4-Fluorophenylboronic acid derivatives exhibit potent antimicrobial activity, attributed to fluorine’s electronegativity and boronic acid’s enzyme-targeting capability .
Sensing and Molecular Recognition
- Example : Phenylboronic acid-functionalized carbon dots detect glucose via diol-boronate ester formation, with sensitivity 10–250× higher than previous systems .
- Comparison : The hydroxymethyl group in the target compound could improve probe stability or binding kinetics, while fluorine modulates boronic acid’s Lewis acidity, fine-tuning saccharide recognition .
Enzyme Inhibition Mechanisms
- Example : Bifunctional phenylboronic acids inhibit SARS-CoV-2 protease by covalently binding to Ser139/144/147 clusters .
- Comparison : The hydroxymethyl group may participate in hydrogen bonding with catalytic serine residues, while fluorine’s steric effects could optimize binding geometry .
Data Tables: Key Properties of Comparable Boronic Acids
Biological Activity
(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by:
- Molecular Formula : CHBFO
- Molecular Weight : Approximately 169.95 g/mol
- Functional Groups : Boronic acid moiety, hydroxymethyl group, and fluorine atom
These structural elements contribute to its reactivity and potential applications in drug development.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Boronic Acid : Utilizing appropriate boron reagents.
- Substitution Reactions : Introducing the hydroxymethyl and fluorine groups through electrophilic aromatic substitution or nucleophilic addition.
- Purification : Employing techniques such as chromatography to achieve high purity.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with serine or cysteine residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The fluorine atom may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Studies have shown that boronic acids can exhibit selective cytotoxicity against cancer cells while sparing healthy cells. For instance, compounds similar to this compound have been tested against prostate cancer cell lines, demonstrating significant reductions in cell viability at concentrations as low as 5 µM .
Compound | Cell Line | Concentration (µM) | Viability (%) |
---|---|---|---|
B5 | PC-3 | 5 | 33 |
B7 | PC-3 | 5 | 44 |
Control | L929 | - | 95 |
This table illustrates the cytotoxic effects observed in prostate cancer cells compared to healthy fibroblast cells.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example, studies have reported inhibition zones ranging from 7–13 mm against bacteria such as Staphylococcus aureus and fungi like Candida albicans when tested with similar boronic compounds .
Antioxidant Activity
The antioxidant properties of boronic acids have also been explored. Compounds related to this compound demonstrated significant antioxidant activity in assays such as DPPH and ABTS, comparable to standard antioxidants like α-Tocopherol .
Case Studies
- Prostate Cancer Treatment : A study investigated the effects of various boronic compounds on PC-3 prostate cancer cells. The results indicated that certain derivatives could decrease cell viability significantly while maintaining the health of adjacent normal cells .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of boronic acids against a range of microbial strains. The findings suggested that these compounds could serve as effective agents in combating resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the optimal storage conditions for (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid to prevent degradation?
Methodological Answer: Based on analogous boronic acids (e.g., 2-Fluoro-5-hydroxymethylphenylboronic acid), storage at 0–6°C is recommended to minimize hydrolysis and oxidation. Stability is enhanced in anhydrous environments, with desiccants like silica gel used for long-term storage. Temperature-controlled environments also mitigate thermal degradation .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Methodological Answer: ¹H NMR spectroscopy is critical for verifying functional groups (e.g., hydroxymethyl and boronic acid moieties). For example, the hydroxymethyl proton typically resonates at δ ~4.5–5.2 ppm, while boronic acid protons appear as broad peaks. High-resolution mass spectrometry (HRMS) provides exact mass confirmation, with deviations <5 ppm indicating purity. Complementary techniques like IR spectroscopy can validate B-O and C-F bonds .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer: While direct safety data for this compound is limited, general boronic acid handling guidelines apply:
- Use fume hoods to avoid inhalation (evidenced by OSHA HCS protocols for similar compounds).
- Wear nitrile gloves and goggles to prevent skin/eye contact.
- In case of exposure, rinse affected areas with water for 15 minutes and consult a physician, referencing SDS sheets of structurally related boronic acids .
Advanced Research Questions
Q. How does the hydroxymethyl group influence oxidation kinetics compared to other substituents in arylboronic acids?
Methodological Answer: Substituent effects are empirically determined via time-dependent ¹H NMR under controlled H₂O₂ exposure. For example, electron-donating groups (e.g., hydroxymethyl) accelerate oxidation by stabilizing transition states, while steric hindrance slows conversion. Comparative studies with analogs (e.g., methoxy or fluoro-substituted boronic acids) reveal substituent-specific rate constants. Affinity assays (e.g., alizarin red S competition) further correlate oxidation rates with diol-binding equilibria .
Q. What strategies mitigate unintended hydrolysis in aqueous reaction systems?
Methodological Answer: Hydrolysis is minimized by:
- Adding diol stabilizers (e.g., pinacol or neopentyl glycol) to shift equilibrium toward boronic esters.
- Pre-screening diol affinities via competition assays to identify optimal stabilizers.
- Adjusting pH to mildly acidic conditions (pH 5–6), which reduces boronic acid ionization and slows hydrolysis .
Q. How can the electronic effects of substituents be analyzed to predict reactivity in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) calculations model substituent effects on boronic acid reactivity. Key parameters:
- Electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Hammett constants (σ) quantify electron-withdrawing/donating effects (fluoro: σₚ≈0.06; hydroxymethyl: σₚ≈-0.01). Experimentally, Suzuki-Miyaura coupling under standardized conditions (Pd catalyst, base, solvent) with varying substituents quantifies coupling efficiency .
Q. What methodologies track H₂O₂-triggered reactivity in biological systems?
Methodological Answer: Fluorescent probes (e.g., QCy-BA analogs) are synthesized by conjugating the boronic acid to a reporter dye. Time-lapsed fluorescence microscopy and flow cytometry monitor intracellular H₂O₂ levels. In vitro validation involves:
- NMR kinetics to confirm probe activation.
- Competitive assays with ROS scavengers (e.g., catalase) to verify specificity .
Q. How do temperature and catalyst choice affect copper-mediated phenol formation?
Methodological Answer: Systematic optimization via Design of Experiments (DoE) evaluates:
Properties
IUPAC Name |
[4-fluoro-2-(hydroxymethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10-12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCNOFNVHZOFOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CO)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648090 | |
Record name | [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1061223-45-7 | |
Record name | [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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